2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(4-acetamidophenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-14-12-15(2)29(27-14)23-26-20-7-5-4-6-19(20)22(32)28(23)13-21(31)25-18-10-8-17(9-11-18)24-16(3)30/h8-12H,4-7,13H2,1-3H3,(H,24,30)(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYLEYZRBGLOIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(4-acetamidophenyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 315.377 g/mol. Its structure features a pyrazole ring fused with a quinazoline moiety and an acetamidophenyl group, which may contribute to its biological activity.
Pharmacological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the interaction between the pyrazole and quinazoline moieties plays a crucial role in binding to biological targets such as enzymes or receptors involved in disease pathways.
Case Studies
Several studies have highlighted the potential applications of this compound:
-
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives showed that certain compounds exhibited IC50 values ranging from 18.8 to 54.4 µM against Fusarium oxysporum, indicating promising antimicrobial activity . -
Case Study 2: Anticancer Activity
In a controlled laboratory setting, the compound was tested on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in synthetic organic chemistry. It can be utilized to create more complex molecules through various organic reactions such as:
- Condensation Reactions : To form larger heterocyclic compounds.
- Functionalization : Introducing different functional groups to modify its properties for specific applications.
Biology
In biological research, this compound has shown promise in drug discovery and development due to its potential biological activities:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant growth inhibition against various cancer cell lines. For instance, compounds similar to it have demonstrated percent growth inhibitions (PGIs) ranging from 51% to over 86% against different cancer types including SNB-19 and OVCAR-8 .
Medicine
The therapeutic potential of this compound is noteworthy:
- Targeting Molecular Pathways : It may interact with specific enzymes and receptors involved in critical signaling pathways. This interaction could lead to the development of novel therapies for diseases such as cancer and diabetes.
Case Study 1: Anticancer Studies
A study published in ACS Omega explored the anticancer properties of related compounds derived from pyrazole and quinazoline structures. The results demonstrated that certain derivatives exhibited significant anticancer activity against multiple cell lines, suggesting that the compound could be a lead candidate for further development in oncology .
Case Study 2: Enzyme Inhibition
Research on related quinazoline derivatives has highlighted their potential as α-glucosidase inhibitors. These findings suggest that the compound could be explored for its antidiabetic effects by modulating glucose metabolism .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Analysis
Compound A’s hexahydroquinazolinone core distinguishes it from simpler pyrazole-acetamide derivatives. For instance, N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenyl-acetamide (Compound B) lacks the hexahydroquinazolinone system, resulting in reduced conformational rigidity. Crystallographic studies reveal that Compound B’s pyrazole ring adopts a planar or slightly disordered half-chair conformation, with dihedral angles between phenyl rings ranging from 38.2° to 56.2° .
Hydrogen-bonding patterns also differ. Compound B forms R₂²(10) graph set motifs via N–H···O and weak C–H···O interactions, stabilizing dimeric structures . Compound A’s 4-acetamidophenyl group may introduce additional N–H···O or C=O···H–N interactions, enhancing crystal packing efficiency or solubility .
Bioactivity and Functional Group Influence
Pyrazole-acetamide hybrids are renowned for antifungal, insecticidal, and non-linear optical properties. For example:
- 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (Compound C) exhibits potent antifungal activity due to electron-withdrawing chloro substituents .
- N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide (Compound D) shows enhanced bioactivity from the hydrophobic naphthyl group, improving membrane penetration .
Compound A’s 4-acetamidophenyl group introduces a polar amide substituent, which may favor interactions with hydrophilic binding pockets. However, its bioactivity remains uncharacterized, necessitating comparative assays against Compounds B–D.
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrazole derivatives with hexahydroquinazolinone intermediates. Optimization strategies include:
- Design of Experiments (DOE) : Use factorial designs to evaluate variables (e.g., temperature, catalyst loading, solvent polarity) and identify critical parameters .
- Base Selection : Triethylamine or similar bases neutralize HCl byproducts during chloroacetyl chloride reactions, improving reaction efficiency .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity .
Q. How can structural characterization be performed to confirm the compound’s identity and purity?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to verify substituent positions (e.g., pyrazole methyl groups at 3,5-positions) and acetamide linkages .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., CHNO) and detects isotopic patterns for Cl-containing intermediates .
- Chromatography : HPLC-MS monitors purity (>95%) and identifies byproducts (e.g., unreacted intermediates) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) with IC determination .
- Cellular Toxicity : MTT assays on human cell lines (e.g., HEK293) establish cytotoxicity thresholds .
- Binding Studies : Surface plasmon resonance (SPR) quantifies target binding affinity (K) for receptors or enzymes .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict binding modes and guide structural modifications?
- Methodological Answer :
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein active sites (e.g., kinases). Focus on hydrogen bonding (acetamide to backbone amides) and hydrophobic interactions (pyrazole/quinazolinone rings) .
- Free Energy Calculations : MM-GBSA or QM/MM simulations refine binding energy predictions and prioritize analogs .
- SAR Analysis : Correlate substituent variations (e.g., pyrazole methylation) with activity trends to optimize potency .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR vs. enzymatic assays) to rule out false positives .
- Batch Analysis : Compare compound purity and stability (e.g., via HPLC) between studies to identify degradation artifacts .
- Statistical Analysis : Apply ANOVA or mixed-effects models to assess variability in replicate experiments .
Q. How can reaction mechanisms for key synthetic steps (e.g., pyrazole ring formation) be elucidated?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow NMR or IR spectroscopy to monitor intermediate formation (e.g., enolate species) .
- Isotopic Labeling : C or N labeling traces atom transfer pathways during cyclization .
- Computational Modeling : DFT calculations (e.g., Gaussian) identify transition states and activation barriers for rate-limiting steps .
Q. What strategies improve solubility and stability for in vivo studies?
- Methodological Answer :
- Salt Formation : Screen hydrochloride or mesylate salts to enhance aqueous solubility .
- Prodrug Design : Modify the acetamide group (e.g., ester prodrugs) for pH-dependent release .
- Accelerated Stability Testing : Use forced degradation (heat, light, humidity) with HPLC-MS to identify degradation pathways .
Q. How can advanced separation technologies (e.g., membrane filtration) purify this compound at scale?
- Methodological Answer :
- Membrane Selection : Nanofiltration (MWCO 300-500 Da) removes low-MW impurities while retaining the target compound .
- Continuous Flow Systems : Microreactors with in-line separators reduce purification time and solvent use .
- Crystallization Control : Use PAT tools (e.g., FBRM) to monitor crystal size distribution and prevent polymorph formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
